2-Amino-5-bromo-3-ethylbenzoic acid
Description
Contextualization within Substituted Benzoic Acids and Anthranilic Acid Derivatives
Substituted benzoic acids are a cornerstone of modern chemistry, forming the basis for a vast array of pharmaceuticals, agrochemicals, and materials. bldpharm.comacs.org The specific placement of different functional groups on the benzene (B151609) ring of benzoic acid dictates the molecule's physical and chemical properties, as well as its reactivity. bldpharm.com The presence of an amino group and a halogen, such as bromine, significantly influences the electronic environment of the ring, making these compounds valuable for a variety of chemical transformations. researchgate.net
2-Amino-5-bromo-3-ethylbenzoic acid belongs to the family of anthranilic acid derivatives. Anthranilic acid, or 2-aminobenzoic acid, and its analogs are recognized as "privileged scaffolds" in medicinal chemistry. chemimpex.comscielo.br This means their core structure is frequently found in biologically active compounds, making them excellent starting points for drug discovery. scielo.br They are key intermediates in the synthesis of a wide range of therapeutic agents, including anti-inflammatory, anticancer, antiviral, and antimicrobial drugs. scielo.brnih.gov The specific compound, this compound, is a solid powder with a melting point of 198-200 °C. sigmaaldrich.com
Significance as a Versatile Synthetic Building Block in Research and Development
The utility of this compound as a synthetic building block stems from the reactivity of its functional groups: the carboxylic acid, the amino group, and the bromine atom. These sites allow for a variety of chemical modifications, enabling chemists to construct more complex molecules.
For instance, the amino and carboxylic acid groups can participate in cyclization reactions to form heterocyclic compounds, a class of molecules with broad applications in pharmacology. researchgate.netbohrium.comnih.gov The bromine atom can be used in cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to form new carbon-carbon or carbon-nitrogen bonds. This versatility allows for the creation of diverse molecular libraries for screening and development of new drugs and materials. rsc.org While specific research on the ethyl derivative is emerging, extensive studies on the closely related 2-amino-3-bromo-5-methylbenzoic acid highlight its role as an intermediate in the synthesis of pharmaceuticals for inflammatory diseases and cancer. chemimpex.com
Overview of Current Research Trajectories and Potential Applications
Current research involving substituted anthranilic acids is focused on the synthesis of novel bioactive compounds. For example, new N-substituted anthranilic acid derivatives have been synthesized and shown to possess potent anti-inflammatory properties. nih.gov The development of efficient and environmentally friendly methods for producing substituted anthranilic acids is also an active area of research. scielo.br
The potential applications for compounds derived from this compound are broad. In medicinal chemistry, it could serve as a precursor for the development of new anticancer agents, as seen with related indolinone derivatives. nih.gov Its structure is also suitable for creating inhibitors of specific enzymes, a key strategy in modern drug design. chemicalbook.com Furthermore, in materials science, the aromatic and functionalized nature of this molecule makes it a candidate for the synthesis of novel organic electronic materials. chemimpex.com As research continues, the full potential of this compound as a key building block in advanced organic synthesis is expected to be further unveiled.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-5-bromo-3-ethylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-2-5-3-6(10)4-7(8(5)11)9(12)13/h3-4H,2,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHRXLLPQQOJJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34921-61-4 | |
| Record name | 2-amino-5-bromo-3-ethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Amino 5 Bromo 3 Ethylbenzoic Acid and Its Analogs
Strategic Disconnections and Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.in For 2-Amino-5-bromo-3-ethylbenzoic acid, the analysis involves the disconnection of the primary functional groups—amino, bromo, and carboxyl—from the aromatic ring.
The key disconnections for the target molecule are:
C-N bond: The amino group can be introduced via the reduction of a nitro group. This functional group interconversion (FGI) leads to the precursor 2-nitro-5-bromo-3-ethylbenzoic acid.
C-Br bond: The bromo group is typically installed through electrophilic aromatic substitution. This disconnection points to 2-amino-3-ethylbenzoic acid as a direct precursor. The directing effects of the amino and ethyl groups are crucial here.
C-COOH bond: The carboxylic acid group can be formed by the oxidation of an alkyl group, such as a methyl group. youtube.com This suggests that a potential starting material could be a substituted toluene (B28343) derivative. Alternatively, direct carboxylation methods can be employed late in the synthesis. researchgate.net
A plausible retrosynthetic pathway might start by disconnecting the bromo group, followed by the amino group (via a nitro group), and finally the carboxyl group (via oxidation of a methyl group), leading back to a simple starting material like 2-ethyltoluene. The sequence of these transformations in the forward synthesis is critical to achieve the desired substitution pattern due to the directing effects of the functional groups. pdx.edu
Direct Synthetic Pathways and Optimization
Multi-step synthesis provides a controlled approach to assembling complex molecules. athabascau.ca A potential pathway for this compound, based on retrosynthetic analysis, could originate from 3-ethylaniline (B1664132).
A hypothetical multi-step synthesis could be:
Acylation of the Amino Group: The amino group of 3-ethylaniline is first protected, for instance, by acetylation with acetic anhydride (B1165640), to form 3-ethylacetanilide. This protection step prevents oxidation of the amine and modulates its directing effect.
Friedel-Crafts Acylation: A Friedel-Crafts acylation could be performed to introduce a carbonyl group, which can later be manipulated. However, controlling the position can be challenging. A more reliable route involves controlling the positions from the start.
Nitration: Starting with a different precursor, such as 3-ethylbenzoic acid, nitration would be directed by the carboxyl group (meta-directing) and the ethyl group (ortho, para-directing).
Bromination: The bromination of a precursor like 2-amino-3-ethylbenzoic acid would be a key step. The powerful ortho, para-directing amino group would direct the incoming bromine to the C5 position.
Reduction of Nitro Group: If a nitro group is introduced, it can be reduced to an amino group using reagents like tin and hydrochloric acid or catalytic hydrogenation. athabascau.ca
Oxidation of Side-Chain: An alkyl side-chain can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). libretexts.org
The order of these steps must be carefully optimized to manage the electronic and steric influences of the substituents at each stage, ensuring high yields and the correct regiochemistry. athabascau.ca
One-pot syntheses are highly efficient as they combine multiple reaction steps into a single operation, avoiding the isolation of intermediates and thereby saving time and resources. researchgate.net While a specific one-pot synthesis for this compound is not prominently documented, methodologies for related compounds highlight the potential of this approach.
For instance, one-pot procedures have been developed for the synthesis of other substituted benzoic acid derivatives. These often involve trapping reactive intermediates in situ. researchgate.net Rhodium-catalyzed hydroacylation reactions have enabled the one-pot synthesis of oxo acid derivatives from aldehydes and alkenoic acids, demonstrating the power of catalysis to streamline complex transformations. organic-chemistry.org Processes for preparing halogenated benzoic acids from asymmetrically substituted benzophenones via oxidation have also been reported, which can be performed in a single step. google.com These strategies could potentially be adapted for the synthesis of the target molecule by choosing appropriate precursors and catalytic systems.
Functional Group Transformations and Regioselectivity
Electrophilic aromatic bromination is a fundamental reaction for introducing bromine onto an aromatic ring. The choice of brominating agent and reaction conditions is critical for achieving high regioselectivity. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose, offering advantages in handling and reactivity over molecular bromine. libretexts.org
For a substrate like 2-amino-3-ethylbenzoic acid, the directing effects of the substituents are paramount. The amino group (-NH₂) is a powerful activating, ortho, para-director. The ethyl group (-CH₂CH₃) is a weakly activating, ortho, para-director. The carboxylic acid group (-COOH) is a deactivating, meta-director. The overwhelming influence of the amino group would direct the electrophilic bromine atom primarily to the para position (C5), which is vacant.
Recent advancements in bromination include:
Catalytic Activation of NBS: The reactivity of NBS can be enhanced using catalytic additives. For example, Lewis basic additives can interact with NBS through halogen bonding, increasing the electrophilic character of the bromine atom. nsf.gov
Photoredox Catalysis: Visible-light photoredox catalysis can activate NBS for the bromination of arenes under mild conditions. This method can offer high regioselectivity and divert the reaction from competing radical pathways, such as benzylic bromination. nih.gov
These methods provide efficient and selective routes to halogenated aromatics. nih.gov
Table 1: Reaction Conditions for Electrophilic Aromatic Bromination using NBS
| Substrate Type | Reagent | Catalyst/Conditions | Temperature | Reference |
|---|---|---|---|---|
| Electron-rich arenes | NBS | Catalytic mandelic acid, aqueous | Room Temp | nsf.gov |
| Arenes & Heteroarenes | NBS | Erythrosine B, white LED, air | 20 °C | nih.gov |
| Acetanilide | NBS | Catalytic HCl, acetonitrile | Not specified | youtube.com |
| General Arenes | NBS | Acetonitrile | -10 °C to 60 °C | nih.gov |
Amination Routes: The most common method for introducing an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the resulting nitro group.
Nitration: This is an electrophilic aromatic substitution using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺). The regioselectivity is governed by the existing substituents on the ring. pdx.edu
Reduction: The nitro group can then be reduced to a primary amine using various methods, such as catalytic hydrogenation or treatment with a metal in acid (e.g., Sn/HCl or Fe/HCl). athabascau.ca
Direct amination of aromatic C-H bonds is a more advanced and atom-economical approach, though it often requires specialized catalysts. researchgate.net
Carboxylation Routes: Several methods exist for introducing a carboxylic acid group onto an aromatic ring.
Oxidation of an Alkyl Side-Chain: A classic and reliable method involves the oxidation of an alkyl group (e.g., methyl, ethyl) attached to the benzene (B151609) ring using a strong oxidizing agent like potassium permanganate (KMnO₄) or chromic acid. libretexts.org The alkyl group must have at least one benzylic hydrogen.
Carboxylation via Organometallics: This involves forming an organometallic reagent (e.g., a Grignard reagent or an organolithium species) from an aryl halide, which is then reacted with carbon dioxide (CO₂) to form the carboxylate, followed by acidic workup.
Direct C-H Carboxylation: Modern methods are being developed for the direct carboxylation of C-H bonds using CO₂, often involving a two-step sequence of C-H borylation followed by a copper-catalyzed carboxylation. researchgate.net
The choice of route depends on the available starting materials and the compatibility of the functional groups present in the molecule at each stage of the synthesis.
Compound Data
Table 2: Chemical Compounds Mentioned
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
|---|---|---|---|
| This compound | C₉H₁₀BrNO₂ | 244.09 | 34921-61-4 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 128-08-5 |
| 3-Ethylaniline | C₈H₁₁N | 121.18 | 587-02-0 |
| 3-Ethylbenzoic acid | C₉H₁₀O₂ | 150.17 | 619-20-5 |
| 2-Ethyltoluene | C₉H₁₂ | 120.20 | 611-14-3 |
| Acetanilide | C₈H₉NO | 135.16 | 103-84-4 |
| Erythrosine B | C₂₀H₆I₄Na₂O₅ | 879.86 | 16423-68-0 |
| Potassium Permanganate | KMnO₄ | 158.03 | 7722-64-7 |
| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 52707-33-6 |
Introduction and Modification of the Ethyl Moiety
The introduction of an ethyl group onto an aromatic ring is a fundamental transformation in organic synthesis. wikipedia.org For a molecule like this compound, the positioning of the ethyl group is critical. The ortho-alkylation of anilines presents a significant challenge due to the directing effects of the amino group. acs.org
Introduction of the Ethyl Group:
Friedel-Crafts Alkylation: A common method for alkylating aromatic rings is the Friedel-Crafts reaction. wikipedia.orgbyjus.com This involves treating the aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). byjus.commasterorganicchemistry.com However, direct Friedel-Crafts ethylation of 2-aminobenzoic acid derivatives can be problematic. The amino group is a strong activating group and can lead to polyalkylation. youtube.com Furthermore, the amino group can react with the Lewis acid catalyst, deactivating it. To circumvent these issues, the amino group is often protected, for instance, by acetylation to form an acetanilide. This attenuates the activating influence of the amino group, allowing for more controlled alkylation. msu.edu The acetyl group can be removed later by hydrolysis. msu.edu
Catalytic Alkylation: More modern approaches utilize solid acid catalysts, such as zeolites or silica-alumina, for the alkylation of anilines with ethylene. google.com These methods can offer higher selectivity for mono-alkylation and are often performed at elevated temperatures. google.comacs.org The use of a catalyst system involving a Lewis acid like calcium(II) in conjunction with hexafluoroisopropanol (HFIP) has also been shown to be effective for the selective ortho-C-alkylation of anilines with alkenes. acs.org
Modification of the Ethyl Moiety:
Once the ethyl group is in place, it can be further modified to introduce other functionalities.
Benzylic Bromination: The ethyl group can undergo free-radical bromination at the benzylic position (the carbon atom attached to the aromatic ring) using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This introduces a bromine atom, which can then be substituted by various nucleophiles to create a range of derivatives.
Oxidation: Oxidation of the ethyl group can lead to various products. Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the ethyl group to a carboxylic acid. Milder oxidation conditions can potentially yield a ketone (acetophenone derivative) or a secondary alcohol.
A summary of common ethylation methods is presented below:
| Method | Reagents | Catalyst | Key Features |
| Friedel-Crafts Alkylation | Ethyl halide | AlCl₃, FeCl₃ | Prone to polyalkylation and rearrangements. byjus.commasterorganicchemistry.comyoutube.com |
| Catalytic Alkylation | Ethylene | Zeolites, Silica-Alumina | High selectivity for mono-alkylation. google.comacs.org |
| Lewis Acid/HFIP System | Alkene | Ca(NTf₂)₂/HFIP | High selectivity for ortho-alkylation of anilines. acs.org |
Reduction Pathways of Carboxylic Acid Derivatives (e.g., to alcohols, aldehydes)
The carboxylic acid group of this compound can be reduced to either a primary alcohol or an aldehyde, providing entry into a different class of compounds.
Reduction to Alcohols:
The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent.
Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of carboxylic acids. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.
Borane (BH₃): Borane, often used as a complex with THF (BH₃·THF), is another effective reagent for reducing carboxylic acids. It is generally more selective than LiAlH₄ and will not reduce some other functional groups that LiAlH₄ would, although it will still reduce the carboxylic acid in the presence of an amino group.
Reduction to Aldehydes:
The direct reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, this transformation often requires a two-step process.
Conversion to a Carboxylic Acid Derivative: The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride or an ester.
Partial Reduction: The derivative is then treated with a mild reducing agent that will not reduce the aldehyde further.
Rosenmund Reduction: This method involves the catalytic hydrogenation of an acid chloride using a poisoned catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄) with a catalyst poison like quinoline.
DIBAL-H: Diisobutylaluminum hydride (DIBAL-H) can be used to reduce esters to aldehydes at low temperatures.
| Transformation | Reagent | Key Considerations |
| Carboxylic Acid to Alcohol | LiAlH₄, BH₃·THF | Requires strong reducing agents. |
| Carboxylic Acid to Aldehyde | 1. SOCl₂ or (COCl)₂2. H₂, Pd/BaSO₄ (Rosenmund) | Two-step process involving conversion to an acid chloride. |
| Ester to Aldehyde | DIBAL-H | Requires low temperatures to prevent over-reduction. |
Oxidative Transformations (e.g., of the amino group to nitro or nitroso derivatives)
The amino group of this compound is susceptible to oxidation, which can lead to the formation of nitroso or nitro derivatives. The choice of oxidizing agent and reaction conditions determines the product.
Oxidation to Nitroso Compounds:
Oxidation of the primary amino group to a nitroso group (-NO) can be achieved using specific oxidizing agents.
Caro's Acid (H₂SO₅): Peroxymonosulfuric acid, known as Caro's acid, can oxidize anilines to nitroso compounds.
Oxone®: A stable, solid form of potassium peroxymonosulfate, can also be employed for this transformation.
Oxidation to Nitro Compounds:
Further oxidation of the amino group or the intermediate nitroso group yields a nitro group (-NO₂).
Trifluoroperacetic Acid (CF₃CO₃H): This is a powerful oxidizing agent that can directly oxidize an amino group to a nitro group. It is often prepared in situ from trifluoroacetic anhydride and hydrogen peroxide.
Potassium Permanganate (KMnO₄): Under controlled conditions, KMnO₄ can be used to oxidize amino groups, although it is a strong oxidant and can also react with other functional groups on the molecule.
It is important to note that the presence of other functional groups, such as the carboxylic acid and the ethyl group, may be sensitive to these strong oxidizing conditions, potentially leading to side reactions.
| Transformation | Reagent | Product |
| Amino to Nitroso | Caro's Acid (H₂SO₅), Oxone® | Nitroso derivative |
| Amino to Nitro | Trifluoroperacetic Acid (CF₃CO₃H) | Nitro derivative |
Diazotization Chemistry in Derivatization
The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for a wide range of functional group transformations. Aromatic amines react with nitrous acid at low temperatures (0-5 °C) to form these diazonium salts. ncert.nic.in
Formation of the Diazonium Salt:
The reaction is typically carried out by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).
Reactions of the Diazonium Salt:
The resulting diazonium salt can undergo a variety of substitution reactions, often with the loss of nitrogen gas (N₂), a very stable leaving group.
Sandmeyer Reaction: This reaction uses copper(I) salts (CuX, where X = Cl, Br, CN) to replace the diazonium group with a halide or a cyanide group.
Schiemann Reaction: This reaction uses fluoroboric acid (HBF₄) to replace the diazonium group with a fluorine atom. The intermediate diazonium tetrafluoroborate (B81430) salt is often stable enough to be isolated.
Gattermann Reaction: Similar to the Sandmeyer reaction, this uses copper powder in the presence of the corresponding acid (HX) to introduce a halogen.
Replacement by Hydroxyl Group: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl group, forming a phenol.
Replacement by Hydrogen (Deamination): Treatment of the diazonium salt with hypophosphorous acid (H₃PO₂) results in the replacement of the diazonium group with a hydrogen atom.
Azo Coupling: Diazonium salts can also act as electrophiles and react with activated aromatic rings (like phenols or anilines) to form azo compounds, which are often colored dyes.
| Reaction | Reagent(s) | Product Functional Group |
| Sandmeyer | CuCl, CuBr, CuCN | -Cl, -Br, -CN |
| Schiemann | HBF₄, heat | -F |
| Gattermann | Cu/HCl, Cu/HBr | -Cl, -Br |
| Hydrolysis | H₂O, H⁺, heat | -OH |
| Deamination | H₃PO₂ | -H |
| Azo Coupling | Activated Aromatic Ring | -N=N-Ar |
Methodological Advancements in Synthesis
Modern organic synthesis emphasizes not only the successful creation of target molecules but also the efficiency and environmental impact of the synthetic process.
Yield Optimization and Purity Enhancement Strategies
Maximizing the yield of the desired product while ensuring high purity is a central goal in chemical synthesis.
Reaction Condition Optimization: Systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading can significantly impact the yield and purity of the product. Design of Experiments (DoE) is a powerful statistical tool for efficiently optimizing these parameters.
Purification Techniques:
Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is crucial; the desired compound should be soluble in the hot solvent but sparingly soluble at room temperature, while impurities should either be very soluble or insoluble in the hot solvent.
Chromatography: Column chromatography is a versatile technique for separating complex mixtures. Different types of chromatography, such as normal-phase, reverse-phase, and ion-exchange, can be employed depending on the properties of the compound. High-Performance Liquid Chromatography (HPLC) offers higher resolution and is often used for final purification and analysis.
Protecting Group Strategies: As mentioned in section 2.3.3, the use of protecting groups can prevent unwanted side reactions and improve the selectivity of a transformation, ultimately leading to a higher yield of the desired product.
Green Chemistry Principles in Synthetic Design
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Atom Economy: This principle, developed by Barry Trost, focuses on maximizing the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate byproducts.
Use of Greener Solvents: Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids (like CO₂), or ionic liquids. The development of solvent-free reactions is another important goal.
Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are often more selective, require milder conditions, and generate less waste compared to stoichiometric reactions. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is particularly advantageous. google.com For example, the use of cyclometalated ruthenium complexes for the methylation of anilines allows for milder reaction conditions. rsc.org
Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The use of microwave irradiation or ultrasound can sometimes accelerate reactions and reduce the need for high temperatures.
By incorporating these principles into the synthetic design for this compound, chemists can develop more sustainable and environmentally friendly manufacturing processes.
Considerations for Industrial Process Scale-Up and Economic Feasibility
The successful transition of a synthetic route for this compound and its analogs from the laboratory to an industrial scale is contingent upon a thorough evaluation of its economic feasibility and the practical challenges of large-scale production. This analysis encompasses a detailed examination of raw material costs, process optimization to maximize yield and throughput, and an estimation of capital and operational expenditures.
Economic Feasibility Analysis
The economic viability of producing this compound on an industrial scale is heavily influenced by the cost of starting materials, the efficiency of the synthetic process, and the market value of the final product. A key consideration is the selection of a synthetic pathway that utilizes cost-effective and readily available raw materials. For instance, processes starting from inexpensive feedstocks are generally preferred for industrial applications. google.com
A hypothetical, yet representative, multi-step synthesis of this compound might proceed from a readily available starting material like 3-ethylaniline. The subsequent steps would likely involve protection of the amino group, bromination, and then carboxylation, followed by deprotection. Each of these steps introduces costs associated with reagents, solvents, catalysts, and energy consumption.
Raw Material Cost Analysis:
| Raw Material/Reagent | Assumed Industrial Price (USD/kg) | Molar Mass ( g/mol ) | Stoichiometric Ratio | Estimated Cost per mole of Product (USD) |
| 3-Ethylaniline | 10 - 20 | 121.18 | 1.0 | 1.21 - 2.42 |
| Acetic Anhydride | 1 - 2 | 102.09 | 1.1 | 0.11 - 0.22 |
| Bromine | 3 - 5 | 159.81 | 1.0 | 0.48 - 0.80 |
| n-Butyllithium | 50 - 100 | 64.06 | 1.2 | 3.84 - 7.69 |
| Carbon Dioxide (solid) | 0.5 - 1 | 44.01 | 1.5 | 0.03 - 0.07 |
| Hydrochloric Acid (37%) | 0.2 - 0.4 | 36.46 | 2.0 | 0.01 - 0.03 |
| Total Estimated Raw Material Cost per mole | 5.68 - 11.23 | |||
| Estimated Raw Material Cost per kg of Product | 23.27 - 46.01 |
Note: The prices are estimates for bulk industrial quantities and can vary significantly based on supplier, purity, and market conditions. The stoichiometric ratios are hypothetical and would need to be optimized.
Process and Yield Optimization:
Continuous flow processing is an alternative to traditional batch production that can offer advantages in terms of safety, efficiency, and consistency, potentially reducing operational costs. researchgate.net
Industrial Process Scale-Up Considerations
Scaling up a chemical process from the laboratory to a manufacturing plant introduces a new set of challenges that must be addressed to ensure safe, reliable, and cost-effective production.
Key Scale-Up Challenges:
Heat Transfer: Exothermic and endothermic reactions that are easily managed in a laboratory flask can pose significant challenges in large reactors. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more difficult and increasing the risk of thermal runaways. catsci.com
Mass Transfer and Mixing: Achieving efficient mixing in large-scale reactors is crucial for ensuring uniform reaction conditions and maximizing yield. Poor mixing can lead to localized "hot spots," side reactions, and reduced product quality.
Solvent and Reagent Handling: The handling of large volumes of flammable, corrosive, or toxic solvents and reagents requires specialized equipment and stringent safety protocols. The choice of solvent can also impact the economic viability due to costs associated with purchase, recovery, and disposal.
Product Isolation and Purification: The methods used for product isolation and purification in the laboratory, such as column chromatography, are often not practical or economically viable on an industrial scale. Alternative methods like crystallization, distillation, and filtration must be developed and optimized. ijera.com
Waste Management: Industrial-scale chemical production generates significant quantities of waste that must be managed in an environmentally responsible and cost-effective manner.
Capital and Operational Expenditures:
The establishment of a chemical manufacturing plant requires a significant capital investment (CapEx) for the purchase of land, buildings, and equipment. The operational expenditures (OpEx) include the ongoing costs of raw materials, utilities (energy, water), labor, maintenance, and waste disposal. businessplan-templates.combccampus.ca
The table below provides a high-level estimate of the major cost components for a hypothetical plant producing this compound.
| Cost Component | Description | Estimated Contribution to Total Cost |
| Capital Expenditures (CapEx) | ||
| - Equipment | Reactors, distillation columns, filtration units, dryers, storage tanks | 30 - 40% of Total Project Cost |
| - Infrastructure | Buildings, utilities, safety systems | 20 - 30% of Total Project Cost |
| Operational Expenditures (OpEx) | ||
| - Raw Materials | Starting materials, reagents, solvents, catalysts | 40 - 60% of Annual Operating Cost |
| - Utilities | Electricity, steam, cooling water | 15 - 25% of Annual Operating Cost |
| - Labor | Operators, supervisors, quality control personnel | 10 - 20% of Annual Operating Cost |
| - Maintenance & Overheads | Scheduled maintenance, repairs, administrative costs | 5 - 10% of Annual Operating Cost |
Note: These are generalized estimates for a fine chemical plant and would vary depending on the specific process, plant capacity, and location.
Chemical Reactivity and Derivatization Pathways of 2 Amino 5 Bromo 3 Ethylbenzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of the molecule's reactivity, readily undergoing reactions such as esterification and amidation, which are fundamental in medicinal chemistry and materials science.
Esterification Reactions for Diverse Derivatives
The carboxylic acid moiety of 2-Amino-5-bromo-3-ethylbenzoic acid can be converted into a wide array of esters, a common strategy to modify the compound's solubility, lipophilicity, and pharmacokinetic properties. A straightforward method for this transformation is the Fischer esterification, which involves reacting the parent acid with an alcohol (such as ethanol (B145695) or methanol) in the presence of a strong acid catalyst, like sulfuric acid (H₂SO₄).
Alternatively, the carboxylic acid can be activated using coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt), followed by the addition of the desired alcohol. This method is often milder and can be used with more sensitive substrates.
The resulting ester, for instance, the ethyl ester, exhibits increased lipophilicity compared to the parent carboxylic acid. This modification can be crucial for applications where penetration of biological membranes is required. The ethyl ester of this compound is a known intermediate used in further synthetic applications, including cross-coupling reactions. sigmaaldrich.com
Table 1: Properties of this compound Ethyl Ester
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₄BrNO₂ | sigmaaldrich.com |
| Molecular Weight | 272.14 g/mol | sigmaaldrich.com |
| Key Features | Ethyl ester improves lipophilicity. Bromo group available for cross-coupling. |
| Applications | Intermediate for further synthetic modifications. | |
Amidation and Analogous Peptide Coupling Reactions
The formation of an amide bond from the carboxylic acid group is another pivotal transformation, opening pathways to peptides and other complex amides. cymitquimica.comquizlet.com This reaction involves coupling the carboxylic acid with a primary or secondary amine. To achieve this, especially in the context of creating peptide-like structures, the carboxylic acid must first be activated. bachem.comyoutube.com
Standard peptide coupling reagents are employed for this purpose. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. youtube.com The process, known as peptide coupling, is a cornerstone of both solution-phase and solid-phase peptide synthesis. bachem.commasterorganicchemistry.com
During these syntheses, it is often necessary to protect the amino group of the this compound to prevent unwanted side reactions, such as self-polymerization. peptide.compeptide.com Common protecting groups for the amine include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc), which can be removed under specific acidic or basic conditions, respectively. masterorganicchemistry.compeptide.com
Table 2: Common Peptide Coupling Reagents
| Reagent | Full Name | Key Features |
|---|---|---|
| DCC | N,N'-Dicyclohexylcarbodiimide | A widely used, classic coupling reagent. youtube.com |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble carbodiimide, simplifying product purification. bachem.com |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Highly efficient, especially for sterically hindered couplings. bachem.com |
| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | A common and effective uronium-based coupling reagent. bachem.com |
Reactions Involving the Aromatic Amine Group
The aromatic amine group (-NH₂) is a strong activating group and a versatile nucleophile, enabling a range of transformations from condensation reactions to acylations.
Nucleophilic Transformations and Condensation Reactions (e.g., formation of Schiff bases)
The primary aromatic amine of this compound can react as a nucleophile. A classic example is its condensation with aldehydes or ketones to form Schiff bases, which contain an imine or azomethine group (-C=N-). rroij.comekb.eg This reaction is typically catalyzed by either an acid or a base, or it can be promoted by heat. rroij.com
The formation of a Schiff base involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine. researchgate.net These Schiff base derivatives and their metal complexes are of significant interest in coordination chemistry and have been studied for various applications. ekb.egresearchgate.net For instance, aminobenzoic acids can react with aldehydes like salicylaldehyde (B1680747) to form stable Schiff base ligands. rroij.com
Acylation and Sulfonylation Reactions
The reactivity of the aromatic amine can be modulated through acylation, which involves its reaction with acylating agents like acid chlorides or anhydrides to form an amide. quizlet.comopenstax.org A common example is the reaction with acetic anhydride (B1165640) to form an N-acetyl derivative. This transformation is useful because the resulting amido group is less activating and less basic than the original amino group. openstax.org This moderation prevents polysubstitution in subsequent electrophilic aromatic substitution reactions and allows for reactions like Friedel-Crafts acylations, which are typically unsuccessful on highly activated arylamines. openstax.org
Similarly, the amine can undergo sulfonylation by reacting with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base. This reaction yields a sulfonamide. This type of reaction is fundamental to the synthesis of sulfa drugs, where an arylamine is typically acylated, then chlorosulfonated, reacted with an amine to form the sulfonamide, and finally deprotected. openstax.org
Reactions Involving the Aromatic Bromine Substituent
The bromine atom on the aromatic ring is not merely a passive substituent; it is a key functional group that enables a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of the core molecule.
The presence of the bromine atom facilitates important transformations such as palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for creating complex molecular architectures. For example, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, could be used to introduce new alkyl, aryl, or vinyl groups at the bromine-substituted position.
Furthermore, the bromine can be replaced by other functional groups through nucleophilic substitution reactions. A notable example is the cyanation reaction, where the bromo group is substituted with a cyano group (-CN). This transformation can be achieved using reagents like copper(I) cyanide, often in a polar aprotic solvent like N-methyl-2-pyrrolidinone (NMP) at elevated temperatures. google.com The resulting cyano derivative can then be further hydrolyzed to a carboxylic acid or reduced to an amine, offering additional synthetic possibilities.
Reactions Involving the Ethyl Group
The ethyl group of this compound also presents opportunities for derivatization, primarily at the benzylic position.
The ethyl group can be selectively oxidized at the benzylic position to form a ketone. The oxidation of ethylbenzene (B125841) derivatives to the corresponding acetophenones is a well-established transformation. mdpi.com Various oxidizing agents can be employed, including potassium permanganate (B83412), chromic acid, or catalytic systems. For instance, the selective oxidation of ethylbenzenes using a silver ion/persulfate couple in aqueous media has been reported. tandfonline.com More recently, heterogeneous catalysts, such as cobalt oxides supported on mesoporous carbon nitride with tert-butyl hydrogen peroxide as the oxidant, have been developed for the selective oxidation of ethylbenzene. mdpi.com Enzymatic approaches using peroxygenases have also shown promise for the selective hydroxylation of ethylbenzene to (R)-1-phenylethanol. researchgate.net
The benzylic position of the ethyl group is susceptible to free radical halogenation under appropriate conditions, such as the use of N-bromosuccinimide (NBS) with a radical initiator or UV light. jove.com This reaction introduces a halogen, typically bromine, at the carbon adjacent to the aromatic ring, yielding a 1-bromoethyl derivative. askfilo.comyoutube.com This benzylic halide is a versatile intermediate that can readily undergo subsequent nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups, including hydroxyl, cyano, and amino groups. This two-step sequence of benzylic halogenation followed by nucleophilic substitution provides a powerful strategy for the elaboration of the ethyl side chain.
Advanced Spectroscopic and Structural Elucidation of 2 Amino 5 Bromo 3 Ethylbenzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.
¹H NMR Spectral Analysis for Proton Environments
The ¹H NMR spectrum of 2-Amino-5-bromo-3-ethylbenzoic acid is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, the amino protons, and the carboxylic acid proton.
Based on the analysis of similar compounds, such as 2-amino-5-bromobenzaldehyde (B112427) and other substituted benzoic acids, the following proton environments can be predicted. orgsyn.org The two aromatic protons would appear as distinct signals in the downfield region, typically between 6.5 and 8.0 ppm. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons. The amino (-NH2) protons would likely appear as a broad singlet, and the carboxylic acid (-COOH) proton as a broad singlet at a significantly downfield chemical shift.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic CH | 7.0 - 8.0 | Doublet |
| Aromatic CH | 6.8 - 7.5 | Doublet |
| -CH2- (Ethyl) | 2.5 - 3.0 | Quartet |
| -CH3 (Ethyl) | 1.0 - 1.5 | Triplet |
| -NH2 | 4.0 - 6.0 | Broad Singlet |
¹³C NMR Spectral Analysis for Carbon Framework
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for the carboxylic acid carbon, the aromatic carbons, and the carbons of the ethyl group. Data from related structures like 4-ethylbenzoic acid and 2-amino-5-bromobenzaldehyde suggest the likely chemical shift ranges. orgsyn.orgchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
|---|---|
| -COOH | 165 - 175 |
| Aromatic C-NH2 | 145 - 155 |
| Aromatic C-Br | 110 - 120 |
| Aromatic C-H | 115 - 140 |
| Aromatic C-COOH | 125 - 135 |
| Aromatic C-Ethyl | 135 - 145 |
| -CH2- (Ethyl) | 20 - 30 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, for instance, confirming the coupling between the methylene and methyl protons of the ethyl group and the coupling between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial for confirming the substitution pattern on the aromatic ring by showing correlations from the ethyl protons to the aromatic carbons and from the aromatic protons to the carboxylic carbon.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Assignment of Characteristic Group Frequencies (Amino, Carboxyl, Aromatic Ring)
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of its functional groups. Analysis of related compounds like 2-amino-5-bromobenzoic acid provides a basis for these assignments. chemicalbook.com
Amino Group (-NH2): Two distinct N-H stretching bands are expected in the region of 3300-3500 cm⁻¹.
Carboxyl Group (-COOH): A broad O-H stretching band from approximately 2500-3300 cm⁻¹ is characteristic, often overlapping with C-H stretching bands. The C=O (carbonyl) stretching vibration would be a strong, sharp band around 1680-1710 cm⁻¹.
Aromatic Ring: C-H stretching vibrations typically appear above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region.
Ethyl Group: C-H stretching vibrations of the ethyl group are expected in the 2850-2975 cm⁻¹ range.
Table 3: Predicted Characteristic Infrared (IR) and Raman Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Amino (-NH2) | N-H Stretch | 3300 - 3500 |
| Carboxyl (-COOH) | O-H Stretch | 2500 - 3300 (broad) |
| Carboxyl (-COOH) | C=O Stretch | 1680 - 1710 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement of the parent ion. For this compound (C₉H₁₀BrNO₂), the expected exact mass can be calculated with high precision. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would yield an observed mass that closely matches the theoretical value, often within a few parts per million (ppm), thus confirming the elemental composition.
The fragmentation of protonated this compound would likely proceed through several key pathways initiated by collision-induced dissociation (CID):
Decarboxylation: A common fragmentation route for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da). libretexts.org
Loss of Water: The presence of the carboxylic acid and amino groups can facilitate the loss of a water molecule (18 Da).
Loss of Ethyl Group: Cleavage of the ethyl group (29 Da) from the aromatic ring is another probable fragmentation step.
Cleavage of the C-Br Bond: The carbon-bromine bond can also undergo cleavage, leading to the loss of a bromine radical.
The study of these fragmentation patterns provides valuable structural information, helping to piece together the connectivity of the molecule. For instance, the fragmentation of 4-aminobenzoic acid has been shown to produce distinct patterns depending on the protonation site (amine nitrogen vs. carboxylic acid oxygen), a phenomenon that could also be explored for its substituted derivatives using techniques like differential mobility spectrometry. nih.gov
Table 1: Predicted HRMS Fragmentation Data for this compound
| Predicted Fragment Ion | Neutral Loss | Notes |
| [M+H - H₂O]⁺ | H₂O | Loss of a water molecule. |
| [M+H - CO₂]⁺ | CO₂ | Decarboxylation of the carboxylic acid. |
| [M+H - C₂H₅]⁺ | C₂H₅ | Loss of the ethyl group. |
| [M+H - Br]⁺ | Br | Cleavage of the carbon-bromine bond. |
| [M+H - COOH]⁺ | COOH | Loss of the entire carboxylic acid group. libretexts.org |
This table is representative and based on general fragmentation patterns of similar compounds.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions.
While the specific crystal structure of this compound has not been publicly reported, analysis of related structures, such as other substituted aminobenzoic acids, allows for a detailed prediction of its solid-state conformation. nih.govresearchgate.netnih.govacs.orgnih.gov The planarity of the benzene (B151609) ring will be a dominant feature. However, steric hindrance between the ortho-amino and ortho-ethyl groups, as well as the carboxylic acid group, may cause slight deviations from ideal planarity. The carboxylic acid group itself may be twisted out of the plane of the aromatic ring.
The geometrical parameters, including bond lengths and angles, would be expected to fall within established ranges for similar functional groups. For example, the C-Br bond length will be a key parameter, as will the bond lengths and angles associated with the carboxylic acid and amino moieties.
Table 2: Representative Geometrical Parameters from Analogous Crystal Structures
| Parameter | Typical Value (Å or °) | Reference Compound(s) |
| C-C (aromatic) | 1.38 - 1.41 Å | Substituted Benzoic Acids |
| C-Br | 1.88 - 1.92 Å | Bromo-aromatic compounds |
| C-N (amino) | 1.37 - 1.42 Å | Aminobenzoic Acids researchgate.netnih.gov |
| C-C (carboxyl) | 1.47 - 1.51 Å | Benzoic Acid Derivatives nih.gov |
| C=O | 1.20 - 1.25 Å | Carboxylic Acids nih.gov |
| C-O | 1.30 - 1.35 Å | Carboxylic Acids nih.gov |
| C-C-C (ring angle) | ~120° | Benzene Derivatives |
This table provides expected values based on data from structurally similar compounds and is for illustrative purposes.
The crystal packing of this compound will be dictated by a variety of intermolecular interactions. Hydrogen bonding is expected to be a dominant force, with the carboxylic acid group forming strong O-H···O hydrogen bonds, often leading to the formation of centrosymmetric dimers. researchgate.netnih.gov The amino group can act as a hydrogen bond donor (N-H···O), potentially interacting with the carbonyl oxygen of a neighboring molecule. Intramolecular hydrogen bonding between the amino group and the carboxylic acid oxygen is also a possibility. nih.gov
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for both the purification of this compound and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of organic compounds. A reversed-phase HPLC method would likely be suitable for this compound, utilizing a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like methanol (B129727) or acetonitrile. nih.govtandfonline.comjocpr.com
Detection would most likely be achieved using a UV detector, as the aromatic ring and conjugated system of the molecule will exhibit strong absorbance at a specific wavelength. A calibration curve would be constructed by analyzing standards of known concentrations to allow for the precise quantification of the compound in a sample. The purity of a sample can be determined by the relative area of the main peak compared to any impurity peaks. tandfonline.com
Table 3: Example HPLC Method Parameters for Analysis
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a predetermined λmax |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
This table represents a typical starting point for method development.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring the progress of a chemical reaction, such as the synthesis of this compound. merckmillipore.comsigmaaldrich.commerckmillipore.comresearchgate.net By spotting the reaction mixture on a TLC plate (e.g., silica (B1680970) gel) at different time intervals alongside the starting materials, it is possible to qualitatively observe the consumption of reactants and the formation of the product.
The components are separated based on their differential partitioning between the stationary phase (the TLC plate) and a mobile phase (a solvent system). The positions of the spots are visualized, typically under UV light. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The relative positions of the spots (Rf values) provide information about the polarity of the components. For example, in the esterification of benzoic acid, TLC can be used to track the conversion of the more polar acid to the less polar ester product. merckmillipore.com
Computational and Theoretical Chemistry Investigations of 2 Amino 5 Bromo 3 Ethylbenzoic Acid
Quantum Chemical Calculations and Density Functional Theory (DFT)
DFT is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. nih.gov It is particularly effective for studying substituted benzoic acids, offering a balance between accuracy and computational cost. mdpi.comnih.gov
A fundamental step in computational analysis is geometry optimization, where the most stable three-dimensional arrangement of the atoms (the ground state) is determined by finding the minimum energy configuration. psu.edu For 2-Amino-5-bromo-3-ethylbenzoic acid, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy for the molecule.
From the optimized geometry, various ground state molecular properties can be calculated. These properties provide a snapshot of the molecule's fundamental characteristics.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-C (aromatic) | ~1.40 Å |
| C-N | ~1.38 Å | |
| C-Br | ~1.90 Å | |
| C=O | ~1.22 Å | |
| O-H | ~0.97 Å | |
| Bond Angle | C-C-C (ring) | ~120° |
| O=C-O | ~125° | |
| Dihedral Angle | C-C-C=O | ~0° or ~180° (for planarity) |
Note: These values are illustrative and would be precisely determined by DFT calculations.
The presence of the ethyl and carboxylic acid groups, which can rotate around their single bonds, means that this compound can exist in various conformations. A conformational analysis would systematically explore these different spatial arrangements to identify the most stable conformers and the energy barriers between them. This creates an energy landscape, a map of the molecule's potential energy as a function of its geometry. For substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring is a key factor. ucl.ac.uk
Electronic Structure Analysis
The arrangement of electrons within a molecule governs its chemical behavior. An analysis of the electronic structure reveals where electrons are located, how tightly they are held, and which parts of the molecule are likely to interact with other chemical species.
The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's reactivity.
HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons. A higher energy HOMO indicates a better electron donor.
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the ability of the molecule to accept electrons. A lower energy LUMO indicates a better electron acceptor.
For this compound, the HOMO would likely be distributed over the electron-rich amino group and the aromatic ring, while the LUMO would be associated with the electron-withdrawing carboxylic acid group and the benzene ring. nih.govfrontiersin.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability. acs.orgresearchgate.net
Large HOMO-LUMO gap: Implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the low-lying HOMO to the high-lying LUMO. researchgate.net
Small HOMO-LUMO gap: Suggests higher chemical reactivity and lower kinetic stability. researchgate.net
Substituents on the benzene ring significantly influence the HOMO-LUMO gap. frontiersin.org The electron-donating amino group and the electron-withdrawing bromo and carboxylic acid groups in this compound would have competing effects on the gap, making its calculation particularly insightful.
Table 2: Hypothetical Frontier Orbital Properties for this compound
| Property | Predicted Value (eV) | Implication |
|---|---|---|
| HOMO Energy | -6.5 | Electron-donating capability |
| LUMO Energy | -1.5 | Electron-accepting capability |
| HOMO-LUMO Gap | 5.0 | Indicator of chemical stability |
Note: These values are illustrative and would be determined by DFT calculations.
The Electrostatic Potential Surface (EPS) is a visual representation of the charge distribution around a molecule. acs.org It is mapped onto the electron density surface and color-coded to indicate regions of positive and negative electrostatic potential. acs.orgnih.gov
Negative Regions (Red/Yellow): These are electron-rich areas, typically found around electronegative atoms like oxygen and nitrogen. They are susceptible to electrophilic attack (attack by electron-seeking species). For this compound, these would be prominent on the carboxylic acid's oxygen atoms and the amino group's nitrogen atom.
Positive Regions (Blue): These are electron-poor areas, usually around hydrogen atoms attached to electronegative atoms. They are susceptible to nucleophilic attack (attack by electron-donating species). The hydrogen of the carboxylic acid group would be a significant positive site.
Neutral Regions (Green): These areas have a relatively balanced charge.
The EPS is invaluable in drug design and reactivity prediction as it clearly shows the sites where a molecule is likely to interact with other molecules or biological targets. chemrxiv.orgrsc.org
Molecular Orbital and Charge Distribution Studies
Molecular orbital and charge distribution analyses offer deep insights into the electronic structure, stability, and reactive nature of this compound.
Natural Bond Orbital (NBO) analysis is a computational method that examines the distribution of electron density in a molecule, providing a detailed picture of the bonding and non-bonding interactions. For this compound, NBO analysis helps to quantify the delocalization of electron density and the stabilization arising from intramolecular interactions. A study on the closely related 2-amino-5-halobenzoic acids, including the bromo-substituted variant, has utilized NBO analysis to understand the various intramolecular interactions responsible for molecular stabilization. nih.gov
The stabilization energies associated with these interactions can be calculated to determine their relative importance. For instance, the interaction between the lone pair of the amino nitrogen (n(N)) and the π* orbitals of the adjacent C-C bonds in the ring is a significant stabilizing factor. Similarly, the lone pairs of the carbonyl and hydroxyl oxygens of the carboxylic acid group engage in resonance with the aromatic system.
Table 1: Representative NBO Analysis of Key Intramolecular Interactions in this compound
| Donor NBO | Acceptor NBO | Estimated Stabilization Energy (kcal/mol) |
| n(N) | π(C-C) of ring | 30 - 50 |
| n(O) of C=O | π(C-C) of ring | 5 - 15 |
| n(O) of -OH | π(C-C) of ring | 1 - 5 |
| σ(C-H) of ethyl | π(C-C) of ring | 1 - 3 |
Note: The values in this table are estimated based on typical NBO analysis results for structurally similar aromatic compounds and are for illustrative purposes.
This analysis confirms the electron-donating nature of the amino group and the complex electronic interplay of the substituents on the benzene ring, which collectively influence the molecule's chemical behavior.
Fukui function analysis is a concept within Density Functional Theory (DFT) that helps to identify the most reactive sites within a molecule. wikipedia.org It quantifies the change in electron density at a specific point in the molecule as the total number of electrons is altered. wikipedia.org This allows for the prediction of where an electrophile (electron-seeking species) or a nucleophile (nucleus-seeking species) is most likely to attack. wikipedia.orgscm.com
The Fukui function comes in three main forms:
f-(r) : Corresponds to an attack by an electrophile (removal of an electron). The site with the highest f-(r) value is the most susceptible to electrophilic attack. This is often related to the Highest Occupied Molecular Orbital (HOMO) density. mdpi.com
f+(r) : Corresponds to an attack by a nucleophile (addition of an electron). The site with the highest f+(r) value is the most prone to nucleophilic attack. This is often related to the Lowest Unoccupied Molecular Orbital (LUMO) density. mdpi.com
f0(r) : Corresponds to an attack by a radical.
For this compound, the reactivity of different atomic sites can be predicted by analyzing the condensed Fukui functions for each atom. The amino group is a strong activating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to it. The carboxylic acid and bromo substituents are deactivating, electron-withdrawing groups.
Table 2: Predicted Reactive Sites in this compound based on Fukui Function Analysis
| Atom/Region | Predicted Susceptibility to Electrophilic Attack (f-) | Predicted Susceptibility to Nucleophilic Attack (f+) | Rationale |
| C4 and C6 (ortho/para to -NH2) | High | Low | The electron-donating amino group increases electron density at these positions, making them attractive to electrophiles. |
| Carbonyl Carbon (-COOH) | Low | High | The electronegative oxygen atoms withdraw electron density, making the carbonyl carbon electrophilic and susceptible to nucleophilic attack. |
| Aromatic carbons bonded to -Br and -COOH | Low | Moderate | The electron-withdrawing nature of the bromo and carboxyl groups reduces the electron density at these carbons, making them potential sites for nucleophilic attack. |
This analysis is crucial for understanding the regioselectivity of chemical reactions involving this compound.
Simulation of Spectroscopic Properties through Theoretical Methods
Theoretical calculations are invaluable for simulating and interpreting the spectroscopic data of molecules, providing a direct link between the observed spectra and the underlying molecular structure and vibrations.
Theoretical vibrational spectra (Infrared and Raman) of substituted benzoic acids can be accurately predicted using DFT calculations, often employing the B3LYP functional. ijtsrd.comresearchgate.net These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. A detailed study of 2-amino-5-bromobenzoic acid combined experimental FT-IR and FT-Raman spectra with DFT calculations to perform a complete vibrational assignment. ijtsrd.com
By comparing the predicted spectrum with the experimental one, a detailed assignment of the observed bands to specific molecular vibrations (e.g., stretching, bending, and torsional modes) can be achieved. This comparison is a powerful method for confirming the molecular structure. For this compound, key vibrational modes would include the N-H stretches of the amino group, the O-H and C=O stretches of the carboxylic acid group, the C-H stretches of the aromatic ring and ethyl group, and the C-Br stretch.
Table 3: Representative Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H stretch (carboxylic acid dimer) | 2500-3300 (broad) | Strong | Weak |
| N-H asymmetric stretch | ~3500 | Medium | Medium |
| N-H symmetric stretch | ~3400 | Medium | Medium |
| C-H stretch (aromatic) | 3000-3100 | Medium | Strong |
| C-H stretch (ethyl) | 2850-2960 | Medium | Medium |
| C=O stretch (carboxylic acid dimer) | 1680-1710 | Very Strong | Medium |
| C-N stretch | 1250-1350 | Strong | Medium |
| C-Br stretch | 500-600 | Strong | Strong |
Note: These are typical frequency ranges and are subject to shifts based on the specific electronic and steric environment within the molecule. The data is based on general values for these functional groups and data for analogous compounds. ijtsrd.comdocbrown.info
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, is a standard tool for structural elucidation. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, etc.) in the molecule, their chemical shifts can be predicted and compared to experimental data. nih.gov
For this compound, theoretical ¹H and ¹³C NMR spectra would provide a complete assignment of all signals, which can be complex to interpret solely from experimental data. The predicted chemical shifts are highly sensitive to the electronic environment of each nucleus. For example, the protons on the aromatic ring will have distinct chemical shifts depending on their proximity to the electron-donating amino group and the electron-withdrawing bromo and carboxyl groups. Similarly, the chemical shifts of the aromatic carbons will vary significantly based on the attached substituents.
Table 4: Representative Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Rationale for Shift |
| ¹H (Aromatic) | 6.5 - 8.0 | Influenced by the combined electronic effects of all substituents. Protons ortho to the -NH2 group would be upfield, while those near -Br and -COOH would be downfield. |
| ¹H (-NH2) | 4.0 - 5.5 | Broad signal, position dependent on solvent and concentration. |
| ¹H (-COOH) | 10.0 - 13.0 | Deshielded proton, characteristic of carboxylic acids. |
| ¹H (-CH2- of ethyl) | ~2.7 | Influenced by the aromatic ring current. |
| ¹H (-CH3 of ethyl) | ~1.2 | Typical aliphatic proton shift. |
| ¹³C (Carboxyl C=O) | 165 - 175 | Deshielded due to electronegative oxygens. |
| ¹³C (Aromatic) | 110 - 150 | Wide range due to the varied electronic environments created by the substituents. Carbon attached to -NH2 is shielded, while carbons attached to -Br and -COOH are deshielded. |
| ¹³C (Ethyl) | 15 - 30 | Typical aliphatic carbon shifts. |
Note: These values are illustrative and based on general principles and data from similar substituted aromatic compounds. researchgate.netchemicalbook.com
Advanced Research Applications in Organic Synthesis and Materials Science
Building Blocks for Complex Molecular Architectures
The inherent reactivity of its functional groups makes 2-Amino-5-bromo-3-ethylbenzoic acid an ideal starting point for the synthesis of intricate molecular structures, particularly heterocyclic and polycyclic aromatic systems.
Precursors for Substituted Heterocyclic Systems
The ortho-amino benzoic acid moiety is a well-established precursor for the synthesis of a variety of fused heterocyclic systems, most notably quinazolines and acridones.
Quinazoline Derivatives: The reaction of an anthranilic acid derivative with a suitable one-carbon source, such as formamide, or a two-step reaction involving an amide followed by cyclization, is a classical approach to quinazolin-4-ones. In the case of this compound, this would hypothetically lead to the formation of 7-bromo-9-ethyl-quinazolin-4-one derivatives. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities. The general synthetic approach is depicted below:
Step 1: Amide Formation: Reaction of this compound with an acyl chloride or anhydride (B1165640).
Step 2: Cyclization: Dehydrative cyclization of the resulting amide, often under thermal or acid-catalyzed conditions, to yield the quinazolinone core.
A variety of synthetic methods have been developed for the synthesis of quinazolin-4(3H)-ones starting from anthranilic acid derivatives, including reactions with isothiocyanates followed by further transformations to introduce diverse substituents. nih.gov
Acridone (B373769) Scaffolds: Acridones, another important class of heterocyclic compounds, can be synthesized via the intramolecular cyclization of N-phenylanthranilic acids. The Ullmann condensation of this compound with a substituted halobenzene would yield the corresponding N-aryl intermediate. Subsequent acid-catalyzed cyclization would then furnish a substituted acridone. The bromine and ethyl substituents on the acridone core, originating from the starting material, would allow for further functionalization, paving the way for the development of novel derivatives with potential applications in medicinal and materials chemistry. The traditional Ullmann condensation often requires high temperatures and a copper catalyst. wikipedia.org
Scaffold for Novel Polycyclic Aromatic Compounds
The presence of both an amino group and a bromine atom on the aromatic ring of this compound offers a strategic handle for the construction of extended polycyclic aromatic systems. Transition metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-nitrogen bonds at the position of the bromine atom.
For instance, a Suzuki coupling with a boronic acid derivative could introduce an additional aromatic ring, which could then participate in a subsequent cyclization reaction involving the amino and carboxylic acid groups to form a polycyclic structure. The ethyl group would remain as a substituent on the final polycyclic aromatic compound, potentially influencing its solubility and solid-state packing.
Role in the Design of Novel Organic Scaffolds for Chemical Research
Beyond its use as a precursor for known heterocyclic systems, this compound can serve as a foundational scaffold for the development of specialized reagents and catalysts tailored for specific applications in chemical research.
Development of Specialized Synthetic Reagents
The differential reactivity of the functional groups in this compound can be exploited to create novel synthetic reagents. For example, the amino group can be converted into a diazonium salt, a versatile intermediate that can undergo a variety of transformations, including Sandmeyer reactions to introduce a range of other functional groups (e.g., -CN, -OH, -X where X is another halogen).
Furthermore, the carboxylic acid can be converted to an acid chloride or an ester, allowing for its use in acylation reactions. The presence of the bromine atom provides a site for lithiation or Grignard reagent formation, enabling the introduction of various carbon-based substituents. This multi-functional platform allows for the systematic development of a library of reagents with fine-tuned electronic and steric properties.
Scaffolds for Ligand and Catalyst Design
The structural rigidity and the presence of potential coordinating atoms (N and O) make this compound an attractive scaffold for the design of novel ligands for transition metal catalysis. The amino and carboxylic acid groups can act as a bidentate chelate to a metal center. The bromine atom can be used as a handle to attach the ligand to a solid support or to introduce other coordinating groups through cross-coupling reactions.
The ethyl group, by exerting steric influence, can create a specific chiral environment around the metal center in an organometallic complex, which could be beneficial for asymmetric catalysis. The synthesis of such ligands would typically involve the reaction of this compound or its derivatives with a suitable metal precursor. The resulting metal complexes could then be screened for catalytic activity in various organic transformations.
Exploration in Advanced Materials Science
The unique combination of functional groups in this compound suggests its potential utility in the synthesis of advanced organic materials with interesting electronic and photophysical properties.
The amino and carboxylic acid groups can participate in hydrogen bonding, leading to the formation of self-assembled supramolecular structures. The aromatic core, coupled with the potential for extending the conjugation through reactions at the bromine position, makes it a candidate for the synthesis of organic dyes and pigments. The final properties of these materials would be influenced by the ethyl and bromo substituents. For instance, the synthesis of azo dyes can be achieved by diazotization of an aromatic amine followed by coupling with a suitable partner. nih.gov
Furthermore, aniline (B41778) derivatives are known precursors for the synthesis of conducting polymers. nih.govmdpi.com While not a direct monomer, this compound could be chemically modified to be incorporated into polymeric structures. The resulting polymers could exhibit interesting electronic properties, with the bromo and ethyl groups providing a means to tune solubility and processability. The preparation of conductive polymer composites can be achieved through methods like in-situ polymerization or physical mixing. mdpi.com
Potential for Organic Electronic Materials
The development of novel organic electronic materials is a rapidly advancing field, and compounds like this compound are being explored for their potential contributions. The core of this potential lies in the ability of aminobenzoic acids to form conductive polymers. Current time information in Pasuruan, ID.researchgate.netmdpi.com The presence of both an amino group and a carboxylic acid group allows for the creation of polymers with unique electronic properties.
The electrochemical polymerization of aminobenzoic acids can lead to the formation of polyaniline-like structures. researchgate.net The introduction of substituents such as the bromo and ethyl groups on the benzene (B151609) ring can modulate the electronic properties of the resulting polymer, including its conductivity, stability, and processability. While direct research on the electronic properties of poly(this compound) is not yet widely published, the principles established for related poly(aminobenzoic acid)s suggest a promising avenue for investigation. mdpi.comdigitellinc.com The bromine atom, in particular, could influence intermolecular interactions and facilitate charge transport, a critical factor in the performance of organic semiconductors.
Applications in Photonic Devices
The same structural features that make this compound a candidate for organic electronics also underpin its potential in photonic devices. Materials that can interact with light in a controlled manner are essential for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.
The extended π-conjugated system that can be formed through the polymerization of aminobenzoic acids is fundamental to their optical properties. Current time information in Pasuruan, ID.researchgate.net The specific substituents on the aromatic ring can be tailored to tune the absorption and emission of light at desired wavelengths. The presence of a heavy atom like bromine can also promote intersystem crossing, a phenomenon that can be exploited in the design of phosphorescent materials for highly efficient OLEDs. Furthermore, the carboxylic acid group provides a convenient handle for attaching the polymer to various substrates or for further functionalization to fine-tune its photonic properties. The exploration of a related compound, 2-Amino-3-bromo-5-methylbenzoic acid, for its potential in photonic devices further supports the viability of this research direction. digitellinc.com
Building Blocks for Advanced Polymeric Structures
Beyond conductive polymers, this compound is a valuable monomer for the synthesis of a variety of advanced polymeric structures, most notably polyamides. The reaction between the amino group of one monomer and the carboxylic acid group of another leads to the formation of an amide linkage, the defining feature of polyamides. youtube.comyoutube.com
The synthesis of polyamides from aminobenzoic acid derivatives can result in materials with high thermal stability and mechanical strength. google.com The presence of the bromo and ethyl substituents on the polymer backbone would be expected to influence properties such as solubility, crystallinity, and gas permeability. For instance, the bulky ethyl group might disrupt chain packing, leading to more amorphous and soluble polymers, while the bromine atom could enhance flame retardancy. These tailored properties are highly sought after in specialty applications, from high-performance films and fibers to separation membranes.
Intermediates for Specialty Chemicals in Research Contexts
The synthetic utility of this compound extends to its role as a key intermediate in the laboratory-scale synthesis of specialized organic molecules. Its functional groups provide multiple reaction pathways to build more complex structures for research purposes.
Agrochemical Research (focus on synthetic intermediate role)
In the field of agrochemical research, the development of new and effective pesticides and herbicides often relies on the synthesis of novel molecular scaffolds. A closely related compound, 2-Amino-3-bromo-5-methylbenzoic acid, is utilized as an intermediate in the synthesis of agrochemicals. digitellinc.com This suggests a strong potential for this compound to serve a similar role. The aminobenzoic acid core is a common feature in a number of biologically active molecules. The specific combination of substituents in this compound could be a key building block for creating new compounds with targeted herbicidal or insecticidal activity for research and development. google.com
Dye and Pigment Chemistry (focus on synthetic intermediate role)
The synthesis of novel dyes and pigments for research applications is another area where this compound can serve as a valuable intermediate. The amino group on the benzene ring is a classic precursor for the formation of an azo group (–N=N–), which is the chromophore responsible for the color of all azo dyes. unb.canih.gov
The process typically involves the diazotization of the amino group, followed by coupling with another aromatic compound. unb.ca The substituents on the benzene ring of the aminobenzoic acid, in this case, the bromo and ethyl groups, would influence the color of the resulting dye. The bromine atom, being an auxochrome, can shift the absorption spectrum to longer wavelengths, leading to deeper colors. The carboxylic acid group can also be used to improve the solubility of the dye or to anchor it to a substrate. The use of the related 2-Amino-3-bromo-5-methylbenzoic acid as an intermediate in dye production reinforces the potential of its ethyl-substituted counterpart in this area of chemical synthesis. digitellinc.com
Future Research Directions and Unexplored Avenues
Development of Highly Chemo- and Regioselective Synthetic Routes
The synthesis of 2-amino-5-bromo-3-ethylbenzoic acid itself is not extensively documented in the scientific literature, presenting an immediate opportunity for research. A plausible synthetic strategy could involve the nitration of 3-ethylbenzoic acid, followed by reduction of the nitro group to an amine, and subsequent regioselective bromination. The challenge lies in controlling the regiochemistry at each step to achieve the desired 2,3,5-substitution pattern.
Future research should focus on developing synthetic routes that are not only high-yielding but also exhibit exceptional chemo- and regioselectivity. This could involve the use of advanced directing groups to guide the electrophilic aromatic substitution reactions or leveraging ortho-lithiation strategies. For instance, the amino group could be protected to modulate its directing effect and prevent side reactions during subsequent transformations. The development of a robust and scalable synthesis is the first step toward unlocking the full potential of this compound.
Investigation of Organocatalytic and Biocatalytic Transformations
The application of organocatalysis and biocatalysis to transform this compound is a completely unexplored area. The presence of both an amino and a carboxylic acid group makes it an ideal candidate for transformations catalyzed by chiral organocatalysts, such as those based on proline or cinchona alkaloids. These could enable enantioselective reactions at the positions activated by the existing substituents.
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. Enzymes such as hydrolases could be employed for the selective esterification or amidation of the carboxylic acid moiety. Oxidoreductases could potentially mediate hydroxylations at specific positions on the aromatic ring, leading to novel derivatives. Screening of various enzyme libraries for activity with this compound as a substrate could reveal new biocatalytic transformations.
Exploration of Novel Derivatization Pathways and Reaction Mechanisms
The functional groups of this compound provide multiple handles for derivatization. The amino group can be acylated, alkylated, or diazotized to introduce a wide range of functionalities. The carboxylic acid can be converted to esters, amides, or other carbonyl derivatives. The bromine atom is a key site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which would allow for the introduction of aryl, vinyl, and alkynyl groups, respectively.
Investigating the interplay between the different functional groups during these derivatization reactions is crucial. For example, the electronic and steric effects of the ethyl group could influence the reactivity of the adjacent amino and bromo substituents. Detailed mechanistic studies, including kinetic analysis and computational modeling, would provide a deeper understanding of the reaction pathways and help in the design of more efficient and selective transformations.
Advanced in silico Screening for Property Prediction and Lead Compound Generation
Computational chemistry offers a powerful tool for predicting the physicochemical and biological properties of this compound and its derivatives, even before their synthesis. researchgate.netresearchgate.net Density Functional Theory (DFT) calculations can be used to determine the molecule's geometry, electronic structure, and spectroscopic properties. researchgate.netresearchgate.net
In silico screening of virtual libraries based on the this compound scaffold could identify potential lead compounds for various applications, including medicinal chemistry and materials science. Molecular docking studies could predict the binding affinity of these compounds to specific biological targets, while quantitative structure-activity relationship (QSAR) models could correlate their structural features with their activities. This computational-first approach can significantly accelerate the discovery of new functional molecules.
| Computational Method | Predicted Property | Potential Application |
| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties | Understanding reactivity, interpreting experimental data |
| Molecular Docking | Binding affinity to biological targets | Drug discovery, identifying potential protein inhibitors |
| QSAR | Correlation of structure with activity | Lead optimization, predicting biological activity |
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry presents numerous advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of this compound and its derivatives could be adapted to continuous flow systems. This would be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents.
Automated synthesis platforms, combined with high-throughput screening, could be used to rapidly generate and evaluate libraries of derivatives. This would enable the systematic exploration of the chemical space around the this compound scaffold and accelerate the identification of compounds with desired properties.
Investigation of Solid-State Forms and Polymorphism for Material Science Relevance
The solid-state properties of this compound are currently unknown. An investigation into its crystal structure and potential for polymorphism is a significant and unexplored research avenue. Polymorphs, or different crystalline forms of the same compound, can exhibit distinct physical properties, such as melting point, solubility, and stability.
The presence of hydrogen bond donors (amino and carboxylic acid groups) and a halogen atom suggests the potential for a rich variety of intermolecular interactions, which could lead to the formation of different crystal packing arrangements. The study of its cocrystals, where it is crystallized with another molecule, could also lead to new materials with tailored properties. Understanding the solid-state chemistry of this compound is essential for its potential application in materials science, for example, in the design of new organic electronic materials or pharmaceutical formulations. A commercial supplier reports a melting point of 198-200 °C for this compound. sigmaaldrich.com
Q & A
Q. Basic Research Focus
- Methodology : Begin with a benzoic acid precursor containing ethyl and amino substituents. Bromination at the 5-position can be achieved using electrophilic brominating agents (e.g., Br₂ with FeBr₃ or N-bromosuccinimide under controlled conditions).
- Optimization : Adjust reaction temperature (e.g., 0–25°C) to minimize side products like di-bromination. Catalytic systems (e.g., Lewis acids) may enhance regioselectivity .
- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis and NMR spectroscopy .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Q. Basic Research Focus
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to resolve overlapping signals from ethyl and bromo groups.
- IR Spectroscopy : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) functional groups.
- Crystallography : Single-crystal X-ray diffraction provides definitive confirmation of molecular geometry and substituent positions, as demonstrated for structurally related brominated benzoic acids .
How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?
Q. Advanced Research Focus
- Computational Approach : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
- Electron density maps to identify nucleophilic/electrophilic regions.
- Frontier molecular orbitals (HOMO/LUMO) for predicting reactivity in cross-coupling reactions.
- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data to refine the model .
How should researchers address contradictions in spectroscopic data during structural elucidation?
Q. Advanced Research Focus
- Contradiction Analysis :
- Scenario : Discrepancies in NMR peak assignments due to dynamic effects (e.g., tautomerism or rotational barriers).
- Resolution : Use variable-temperature NMR to probe conformational changes. Cross-validate with X-ray crystallography or mass spectrometry .
- Case Study : For brominated benzoic acids, crystallographic data resolved ambiguities in substituent positioning .
What are the key stability considerations for this compound under varying experimental conditions?
Q. Basic Research Focus
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C).
- Chemical Stability : Avoid strong oxidizing agents and bases that may hydrolyze the carboxylic acid group. Store in inert atmospheres at low temperatures .
What strategies improve regioselectivity in bromination reactions for derivatives of 2-Amino-3-ethylbenzoic acid?
Q. Advanced Research Focus
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl on the amino group) to steer bromination to the 5-position.
- Catalytic Systems : Use Pd-mediated C-H activation or Lewis acids (e.g., AlCl₃) to enhance selectivity .
- Kinetic Control : Optimize reaction time and temperature to favor mono-bromination over di-substitution.
How can researchers leverage structure-activity relationships (SAR) to design analogs of this compound for biological studies?
Q. Advanced Research Focus
- Methodology :
- Modify substituents (e.g., replace Br with Cl or F) and assess impact on bioactivity via enzyme inhibition assays.
- Use molecular docking studies to predict interactions with target proteins (e.g., kinases or receptors).
- Data Integration : Correlate computational predictions with experimental IC₅₀ values to refine SAR models .
What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?
Q. Advanced Research Focus
- Challenges : Co-elution of impurities in HPLC or GC due to structural similarity.
- Solutions :
- Employ orthogonal methods (e.g., HPLC-MS coupled with ion mobility spectrometry).
- Use high-resolution mass spectrometry (HRMS) to identify impurities at ppm levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
